Fmoc-Leu-OSu

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

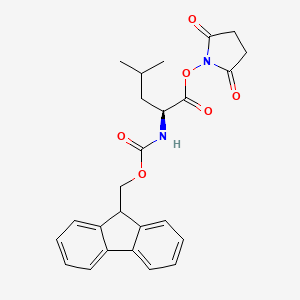

(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O6/c1-15(2)13-21(24(30)33-27-22(28)11-12-23(27)29)26-25(31)32-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-21H,11-14H2,1-2H3,(H,26,31)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOQFIQIYPSPWHZ-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70679808 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-leucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76542-83-1 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-leucinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70679808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fmoc-Leu-OSu: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, Nα-(9-Fluorenylmethoxycarbonyl)-L-leucine N-hydroxysuccinimide ester (Fmoc-Leu-OSu) is a critical reagent in the synthesis of peptides. This guide provides an in-depth overview of its chemical structure, properties, and applications, with a focus on its role in solid-phase peptide synthesis (SPPS).

This compound is a derivative of the amino acid leucine, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group and an N-hydroxysuccinimide (OSu) ester on the carboxylic acid group. This dual modification makes it an ideal building block for the stepwise addition of leucine residues to a growing peptide chain. The Fmoc group provides a base-labile protecting group, which can be removed under mild conditions that do not affect the peptide-resin linkage or acid-labile side-chain protecting groups. The OSu ester is a highly reactive group that facilitates efficient coupling to the free amino terminus of the growing peptide chain.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of the bulky Fmoc group, the leucine side chain, and the N-hydroxysuccinimide ester. These features contribute to its specific physical and chemical properties.

| Property | Value | Reference |

| Chemical Formula | C₂₅H₂₆N₂O₆ | [1] |

| Molecular Weight | 450.49 g/mol | [1] |

| Appearance | White powder | [2] |

| CAS Number | 76542-83-1 | [1] |

| Melting Point | 120 - 125 °C | [2] |

| Optical Rotation | [α]D²⁰ = -37 ± 2° (c=1 in AcOH) | [2] |

| Storage | 0 - 8 °C | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of Fmoc-L-leucine (Fmoc-Leu-OH) with N-hydroxysuccinimide (NHS). A common method involves the use of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).

Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on general methods for the synthesis of N-hydroxysuccinimide esters of N-protected amino acids.[3]

Materials:

-

Fmoc-L-leucine (Fmoc-Leu-OH)

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Anhydrous Dioxane or Dimethoxyethane

-

Ethyl Acetate

-

Hexane

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a round-bottom flask, dissolve Fmoc-L-leucine (1 equivalent) and N-hydroxysuccinimide (1 equivalent) in anhydrous dioxane or dimethoxyethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of N,N'-dicyclohexylcarbodiimide (1.1 equivalents) in the same anhydrous solvent dropwise to the cooled solution with stirring.

-

Allow the reaction mixture to stir at 0 °C for 1-2 hours and then at room temperature overnight.

-

The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

-

Filter the reaction mixture to remove the DCU precipitate.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude this compound.

-

Recrystallize the product from a suitable solvent system, such as ethyl acetate/hexane, to obtain the purified this compound.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key reagent in Fmoc-based solid-phase peptide synthesis. The OSu ester provides a pre-activated carboxylic acid that readily reacts with the deprotected N-terminus of the growing peptide chain attached to a solid support.

Experimental Protocol: Coupling of this compound in SPPS

This protocol outlines a general cycle for the incorporation of a leucine residue using this compound in manual SPPS.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

N,N-Dimethylformamide (DMF)

-

20% (v/v) Piperidine in DMF

-

Dichloromethane (DCM)

-

N,N'-Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)

Procedure:

-

Fmoc Deprotection:

-

Treat the peptide-resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus.

-

Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for another 15-20 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times) to remove residual piperidine and byproducts.

-

-

Coupling:

-

Dissolve this compound (1.5-3 equivalents relative to the resin loading) in DMF.

-

Add the this compound solution to the deprotected peptide-resin.

-

If required, add a non-nucleophilic base such as DIPEA (1-2 equivalents) to the reaction mixture.

-

Agitate the mixture at room temperature for 1-2 hours, or until a completion test (e.g., Kaiser test) indicates the absence of free primary amines.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove excess reagents and byproducts.

-

-

Repeat:

-

The cycle of deprotection, coupling, and washing is repeated with the next desired Fmoc-amino acid until the peptide sequence is complete.

-

Diagram of the SPPS Cycle:

Caption: A single cycle of Fmoc Solid-Phase Peptide Synthesis.

Spectral Data

-

¹H NMR of Fmoc-Leu-OH: The ¹H NMR spectrum of Fmoc-Leu-OH would show characteristic peaks for the aromatic protons of the fluorenyl group (typically in the range of 7.2-7.8 ppm), the protons of the leucine side chain (including a doublet for the two methyl groups), and the alpha-proton of the amino acid.[4]

-

IR of Fmoc-Leu-OH: The IR spectrum of Fmoc-Leu-OH would exhibit characteristic absorption bands for the urethane and carboxylic acid carbonyl groups, as well as N-H stretching and bending vibrations.[5]

-

Mass Spectrometry: Mass spectrometry is a crucial tool to confirm the molecular weight of this compound and to verify its incorporation into a peptide chain during SPPS.[6][7] Electrospray ionization (ESI) is a common method used for the analysis of such compounds.[6]

This technical guide provides a foundational understanding of this compound for its effective use in peptide synthesis and drug development. For specific applications, further optimization of the described protocols may be necessary.

References

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis_Chemicalbook [chemicalbook.com]

- 4. Fmoc-Leu-OH(35661-60-0) 1H NMR spectrum [chemicalbook.com]

- 5. Fmoc-Leu-OH(35661-60-0) IR Spectrum [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Synthesis and Purification of Fmoc-Leu-OSu: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Fmoc-L-Leucine-N-hydroxysuccinimide ester (Fmoc-Leu-OSu), a critical reagent in solid-phase peptide synthesis (SPPS). The high purity of this activated amino acid derivative is paramount for the successful synthesis of high-quality peptides, preventing the formation of deletion sequences or other side products. This document outlines a robust two-stage synthetic route, commencing with the N-terminal Fmoc protection of L-Leucine to yield Fmoc-L-Leu-OH, followed by its esterification to the desired this compound. Detailed experimental protocols, quantitative data, and process visualizations are provided to equip researchers with the necessary knowledge for its confident production.

Synthesis of Fmoc-L-Leu-OH

The initial step involves the protection of the amino group of L-Leucine with the fluorenylmethoxycarbonyl (Fmoc) group. The use of 9-fluorenylmethyl-succinimidyl-carbonate (Fmoc-OSu) as the protecting agent is preferred due to its stability and the formation of a water-soluble N-hydroxysuccinimide (NHS) byproduct, which simplifies the subsequent purification.

Experimental Protocol: Synthesis of Fmoc-L-Leu-OH

-

Dissolution of L-Leucine: In a suitable reaction vessel, dissolve L-Leucine (1.0 eq) in a 10% aqueous solution of sodium bicarbonate (2.0 eq). Stir the mixture at room temperature until the L-Leucine is completely dissolved.

-

Addition of Fmoc-OSu: To the stirred solution, add a solution of Fmoc-OSu (1.05 eq) in acetone portion-wise over a period of 30 minutes.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting L-Leucine is no longer detectable.

-

Solvent Removal: Upon completion of the reaction, remove the acetone under reduced pressure using a rotary evaporator.

-

Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2 by the slow addition of 1 M HCl. The acidification will result in the precipitation of a white solid, which is the crude Fmoc-L-Leu-OH.

-

Extraction: Extract the product from the aqueous layer with diethyl ether (3 x 100 mL).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude Fmoc-L-Leu-OH as a white solid.

Purification of Fmoc-L-Leu-OH

Purification of the crude Fmoc-L-Leu-OH is crucial to remove any unreacted starting materials and byproducts. Recrystallization is a highly effective method for achieving high-purity material.

Experimental Protocol: Recrystallization of Fmoc-L-Leu-OH

-

Dissolution: Dissolve the crude Fmoc-L-Leu-OH in a minimal amount of hot toluene.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to induce further crystallization. If crystallization is slow to initiate, scratching the inside of the flask with a glass rod or adding a seed crystal can be beneficial. The addition of a non-polar solvent like heptane or hexane can also promote precipitation.

-

Isolation: Collect the crystalline solid by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold toluene or a cold toluene/heptane mixture to remove any remaining soluble impurities.

-

Drying: Dry the purified Fmoc-L-Leu-OH under vacuum.

Synthesis of this compound

The final step is the conversion of the purified Fmoc-L-Leu-OH to its N-hydroxysuccinimide ester. This is typically achieved using a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), which facilitates the esterification.

Experimental Protocol: Synthesis of this compound

-

Reactant Dissolution: In a clean, dry flask, dissolve the purified Fmoc-L-Leu-OH (1.0 eq) and N-hydroxysuccinimide (NHS) (1.1 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Coupling Agent: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in the same anhydrous solvent dropwise over 30 minutes.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 1-2 hours and then at room temperature overnight. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.

-

Reaction Monitoring: The progress of the reaction can be monitored by TLC, observing the disappearance of the starting Fmoc-L-Leu-OH.

-

Removal of Byproduct: After the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

-

Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

Purification of this compound

The crude this compound is purified to remove any remaining unreacted starting materials and residual DCU.

Experimental Protocol: Purification of this compound

-

Recrystallization: Recrystallize the crude product from a suitable solvent system, such as isopropanol or ethyl acetate/hexane, to yield the purified this compound as a white crystalline solid.

-

Drying: Dry the purified product under vacuum.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and purification of Fmoc-L-Leu-OH and this compound.

Table 1: Synthesis and Purification of Fmoc-L-Leu-OH

| Parameter | Value | Reference |

| Synthesis | ||

| L-Leucine (eq) | 1.0 | |

| Fmoc-OSu (eq) | 1.05 | |

| Sodium Bicarbonate (eq) | 2.0 | |

| Solvent | Acetone/Water | |

| Reaction Time | 4-6 hours | |

| Reaction Temperature | Room Temperature | |

| Typical Yield (Crude) | >90% | |

| Purification | ||

| Method | Recrystallization | |

| Solvent | Toluene | |

| Typical Yield (Purified) | 85-95% | |

| Purity (HPLC) | >99% | |

| Melting Point | 152-156 °C |

Table 2: Synthesis and Purification of this compound

| Parameter | Value | Reference |

| Synthesis | ||

| Fmoc-L-Leu-OH (eq) | 1.0 | |

| N-hydroxysuccinimide (eq) | 1.1 | |

| DCC (eq) | 1.1 | |

| Solvent | Dichloromethane or THF | |

| Reaction Time | Overnight | |

| Reaction Temperature | 0 °C to Room Temperature | |

| Typical Yield (Crude) | >90% | |

| Purification | ||

| Method | Recrystallization | |

| Solvent | Isopropanol or Ethyl Acetate/Hexane | |

| Typical Yield (Purified) | 70-85% | |

| Purity (HPLC) | >98% | |

| Characterization | ||

| Molecular Formula | C₂₅H₂₆N₂O₆ | |

| Molecular Weight | 450.49 g/mol |

Mandatory Visualization

The following diagrams illustrate the synthesis and purification workflows.

Caption: Workflow for the synthesis and purification of Fmoc-L-Leu-OH.

Caption: Workflow for the synthesis and purification of this compound.

The Core Mechanism of Fmoc Protection: A Technical Guide Utilizing Fmoc-Leucine Synthesis as a Model

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone in modern peptide synthesis, prized for its unique base-lability which allows for an orthogonal approach in conjunction with acid-labile side-chain protecting groups.[1] This guide provides an in-depth technical examination of the Fmoc protection mechanism, using the synthesis of Fmoc-L-Leucine via N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) as a practical exemplar.

The Chemistry of Fmoc Protection

The primary function of the Fmoc group is to temporarily block the α-amino group of an amino acid, thereby preventing unwanted self-coupling during peptide synthesis.[2] The Fmoc group is typically introduced by reacting an amino acid with an activated Fmoc reagent, such as Fmoc-Cl or, more commonly, Fmoc-OSu.[1] The latter is often preferred due to its greater stability and a reduced tendency to form dipeptide byproducts.[1][3]

The reaction proceeds via a nucleophilic attack of the deprotonated amino group of the amino acid on the electrophilic carbonyl carbon of the Fmoc-OSu reagent. This addition-elimination reaction results in the formation of a stable carbamate linkage and the release of N-hydroxysuccinimide (NHS) as a water-soluble byproduct, which simplifies the subsequent purification process.[4][5] The reaction is typically carried out under basic conditions to ensure the amino group is sufficiently nucleophilic.[6]

Reaction Mechanism: Fmoc Protection of Leucine

The protection of L-Leucine with Fmoc-OSu serves as a representative example of this crucial reaction in peptide synthesis. The process can be visualized as follows:

References

A Technical Guide to the Solubility of Fmoc-Leu-OSu in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of N-α-(9-Fluorenylmethoxycarbonyl)-L-leucine N-hydroxysuccinimide ester (Fmoc-Leu-OSu), a critical reagent in peptide synthesis and drug development. Understanding the solubility of this compound is paramount for optimizing reaction conditions, ensuring efficient coupling, and ultimately improving the yield and purity of synthetic peptides. This document compiles available solubility data for this compound and structurally related compounds, presents a detailed experimental protocol for determining solubility, and offers visual guides for experimental workflows.

Core Principles of Fmoc-Amino Acid Ester Solubility

The solubility of Fmoc-protected amino acid active esters like this compound is primarily dictated by the interplay of the large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group, the amino acid side chain (in this case, the isobutyl group of leucine), and the N-hydroxysuccinimide (OSu) ester. The bulky, nonpolar Fmoc group generally imparts good solubility in a range of organic solvents. The leucine side chain further enhances the hydrophobic character of the molecule. Consequently, this compound exhibits favorable solubility in many polar aprotic solvents commonly employed in solid-phase peptide synthesis (SPPS).

Quantitative Solubility Data

Precise, publicly available quantitative solubility data for this compound across a wide spectrum of solvents is limited. However, data for structurally analogous compounds provides valuable insights and reasonable estimates. The following table summarizes the available quantitative and qualitative solubility information.

| Solvent | Chemical Class | This compound | Fmoc-OSu (CAS 82911-69-1) | Fmoc-L-Leucine (CAS 35661-60-0) |

| Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | ~ 25 mg/mL | ~ 30 mg/mL |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | ~ 20 mg/mL | ~ 30 mg/mL |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Expected to be Highly Soluble | Not Reported | Not Reported |

| Acetonitrile (ACN) | Polar Aprotic | Moderately Soluble | Not Reported | Not Reported |

| Dichloromethane (DCM) | Halogenated | Sparingly Soluble | Not Reported | Not Reported |

| Tetrahydrofuran (THF) | Ether | Sparingly Soluble | Not Reported | Not Reported |

| Ethanol | Polar Protic | Sparingly Soluble | Not Reported | ~ 30 mg/mL |

| Water | Aqueous | Sparingly Soluble/Insoluble | Sparingly Soluble | Sparingly Soluble |

Note: The data for Fmoc-OSu and Fmoc-L-Leucine should be considered as estimations for the solubility of this compound. Empirical determination is recommended for precise applications.

Experimental Protocol: Determination of this compound Solubility

For researchers requiring precise solubility data for specific applications and solvent systems, the shake-flask method is a reliable approach to determine equilibrium solubility.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a defined temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (anhydrous, high purity)

-

Vials with screw caps and PTFE septa

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 50 mg) into several vials. The amount should be sufficient to ensure that undissolved solid remains after reaching equilibrium.

-

Add a precise volume of the test solvent (e.g., 1.0 mL) to each vial.

-

Tightly cap the vials and vortex for 1-2 minutes to disperse the solid.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

-

Shake the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Sample Clarification:

-

Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw the supernatant into a syringe, taking care not to disturb the solid pellet.

-

Attach a syringe filter to the syringe and filter the supernatant into a clean vial to remove any remaining solid particles.

-

-

Concentration Determination (UV-Vis Spectroscopy Method):

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. These will be used to generate a calibration curve.

-

Measurement: Measure the absorbance of the standard solutions and the filtered saturated solution at the wavelength of maximum absorbance (λmax) for the Fmoc group (typically around 266 nm and 301 nm).

-

Calculation: Use the calibration curve to determine the concentration of this compound in the saturated solution. The solubility is expressed in mg/mL or mol/L.

-

-

Concentration Determination (HPLC Method):

-

Method Development: Develop a suitable HPLC method (e.g., reverse-phase with a C18 column) to separate and quantify this compound.

-

Calibration: Prepare and run a series of standard solutions of known concentrations to generate a calibration curve based on peak area.

-

Analysis: Inject a known volume of the filtered saturated solution and determine the concentration from the calibration curve.

-

Visualizing Experimental and Logical Workflows

Solvent Selection Workflow for this compound Coupling Reaction

The following diagram illustrates a logical workflow for selecting an appropriate solvent for a peptide coupling reaction involving this compound.

Caption: Logical workflow for selecting a suitable solvent for this compound.

Experimental Workflow for Solubility Determination

The diagram below outlines the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While comprehensive quantitative solubility data for this compound remains to be extensively published, the available information for structurally similar compounds, combined with the provided experimental protocol, offers a robust framework for researchers and drug development professionals. The high solubility of this compound in common polar aprotic solvents like DMF and DMSO underscores their suitability for peptide synthesis applications. For novel applications or when using alternative solvent systems, the empirical determination of solubility using the detailed protocol is strongly recommended to ensure optimal reaction outcomes.

Fmoc-Leu-OSu: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Fmoc-Leu-OSu (N-(9-Fluorenylmethoxycarbonyloxy)-L-leucine N'-hydroxysuccinimide ester), a critical reagent in modern peptide synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical properties, applications, and comprehensive experimental protocols for its use in solid-phase peptide synthesis (SPPS).

Core Compound Data

This compound is an activated ester of Fmoc-L-leucine, designed for efficient coupling in peptide synthesis. The N-hydroxysuccinimide (OSu) moiety is an excellent leaving group, facilitating the formation of a stable amide bond with the free amino group of a growing peptide chain.

| Property | Value | Citation |

| CAS Number | 76542-83-1 | [1][2][3] |

| Molecular Weight | 450.49 g/mol | [1][2] |

| Molecular Formula | C₂₅H₂₆N₂O₆ | [1] |

Applications in Research and Drug Development

This compound is a fundamental building block in the Fmoc/tBu strategy of solid-phase peptide synthesis, a technique that has revolutionized the production of custom peptides. Its primary application lies in the stepwise addition of a leucine residue to a peptide chain.

The incorporation of L-leucine can be critical for the structure and function of synthetic peptides. Furthermore, the use of D-amino acid derivatives like Fmoc-D-Leu-OH is a key strategy for enhancing the proteolytic stability and modifying the pharmacokinetic profiles of peptide-based therapeutics.[4] While this guide focuses on the L-enantiomer, the principles of its application are analogous for the D-form. The efficiency and high purity achievable with Fmoc-OSu-mediated synthesis are directly beneficial to the quality and efficacy of the final peptide drug.[2]

Experimental Protocols

The following section details a standard protocol for the coupling of this compound in manual Fmoc-based solid-phase peptide synthesis (SPPS).

Materials and Reagents

| Reagent | Purpose |

| Resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl) | Solid support for peptide synthesis |

| N,N-Dimethylformamide (DMF) | Solvent for washing and reactions |

| 20% (v/v) Piperidine in DMF | Reagent for Fmoc group deprotection |

| This compound | Activated amino acid for coupling |

| Diisopropylethylamine (DIPEA) | Non-nucleophilic base for reaction |

| Kaiser Test Kit (Ninhydrin) | For monitoring the completion of the coupling reaction |

| Diethyl Ether (cold) | For peptide precipitation and washing |

| Trifluoroacetic acid (TFA) Cleavage Cocktail | For cleaving the peptide from the resin |

Step-by-Step Coupling Procedure

-

Resin Swelling: The resin is swelled in DMF for 30-60 minutes in a reaction vessel to ensure optimal reaction conditions.[5]

-

Fmoc Deprotection: The DMF is drained, and the resin is treated with a 20% piperidine solution in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group. This step is typically repeated once to ensure complete deprotection.[5][6]

-

Washing: The resin is thoroughly washed with DMF (3-5 times) to remove residual piperidine and the byproducts of the deprotection reaction.[5]

-

Coupling of this compound:

-

A solution of this compound (typically 1.5-3 equivalents relative to the resin loading capacity) is prepared in DMF.[6]

-

This solution is added to the deprotected peptide-resin.

-

DIPEA (1-2 equivalents) is added to the reaction mixture to act as a base.[6]

-

The mixture is agitated at room temperature for 1-2 hours.

-

-

Monitoring the Coupling Reaction: A small sample of the resin beads is taken to perform a Kaiser test. A blue or purple color indicates the presence of free primary amines and an incomplete coupling reaction, in which case the coupling step should be repeated. A yellow or colorless result signifies a complete reaction.[5]

-

Washing: Upon completion of the coupling, the reaction solution is drained, and the resin is washed thoroughly with DMF (3-5 times) to remove any unreacted reagents.[5]

This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the desired peptide sequence.

Visualizing the Workflow and Chemistry

The following diagrams illustrate the experimental workflow and the chemical reaction pathway for the coupling of this compound.

Caption: Experimental workflow for a single coupling cycle in Fmoc-SPPS.

Caption: Chemical reaction for the coupling of this compound.

References

Storage and handling conditions for Fmoc-Leu-OSu

An In-depth Technical Guide on the Storage and Handling of Fmoc-Leu-OSu

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited specific safety, stability, and handling data for this compound is publicly available. This guide has been compiled using information on closely related and structurally similar compounds, such as Fmoc-Leu-OH, Fmoc-Gly-Gly-OSu, and the general class of Fmoc-N-hydroxysuccinimide esters. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and up-to-date information.

Introduction

Nα-(9-Fluorenylmethoxycarbonyl)-L-leucine N-hydroxysuccinimide ester (this compound) is a widely utilized activated amino acid derivative in solid-phase peptide synthesis (SPPS). The Fmoc protecting group provides base-labile N-terminal protection, while the N-hydroxysuccinimide (OSu) ester is a highly efficient activating group for amide bond formation. The proper storage and handling of this reagent are critical for ensuring its reactivity, preventing degradation, and maintaining a safe laboratory environment. This guide provides a comprehensive overview of the recommended storage and handling conditions for this compound.

Storage Conditions

The stability of this compound is paramount to its successful application in peptide synthesis. Improper storage can lead to hydrolysis of the active ester, diminishing its coupling efficiency.

Quantitative Storage Recommendations

The following table summarizes the recommended storage conditions for this compound and related compounds.

| Parameter | Recommended Condition | Rationale | Source(s) |

| Temperature | 2-8°C | To minimize degradation and hydrolysis. | [1][2] |

| Atmosphere | Store in a dry environment. Keep container tightly sealed. | Fmoc-OSu reagents are sensitive to moisture, which can cause hydrolysis of the succinimidyl ester. | [1][2] |

| Light | Protect from light. | While not explicitly stated for this compound, it is good practice for complex organic molecules. | [3] |

Note: Some suppliers of the related compound Fmoc-Leu-OH suggest that it is stable for ≥ 4 years at room temperature[4][5]. However, due to the greater reactivity of the OSu ester, refrigerated storage is the more prudent approach for this compound.

Handling Procedures

Safe handling of this compound is essential to prevent exposure and ensure the integrity of the compound. As a fine powder, inhalation should be avoided.

Personal Protective Equipment (PPE)

The following table outlines the necessary personal protective equipment when handling this compound.

| PPE Category | Specification | Rationale | Source(s) |

| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from dust particles. | [1][6] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact. | [1][6] |

| Body Protection | Laboratory coat. | To protect from spills and contamination. | [1] |

| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. | To avoid inhalation of fine powder. | [1][2] |

Engineering Controls

| Control | Recommendation | Rationale | Source(s) |

| Ventilation | Handle in a chemical fume hood. | To minimize inhalation of dust. | [1][2] |

Safety and Hazard Information

The following hazard information is based on data for the general Fmoc-OSu reagent and may be applicable to this compound.

| Hazard Statement | Code | Description | Source(s) |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | [6] |

| Skin Sensitization | H317 | May cause an allergic skin reaction. | [6] |

| Chronic Aquatic Toxicity | H411 | Toxic to aquatic life with long lasting effects. | [6] |

| Precautionary Statement | Code | Description | Source(s) |

| Prevention | P273 | Avoid release to the environment. | [6] |

| Prevention | P280 | Wear protective gloves. | [6] |

Experimental Protocols

While specific experimental protocols for the storage and handling of this compound are not detailed in the literature, the following represents a standard operating procedure based on best practices for similar reagents.

Protocol for Aliquoting and Storing this compound

-

Preparation : Before opening the primary container, allow it to equilibrate to room temperature to prevent condensation of moisture on the cold powder.

-

Environment : Perform all manipulations in a chemical fume hood with low humidity.

-

Aliquoting : Weigh the desired amount of this compound into a clean, dry, and appropriately labeled vial.

-

Inert Atmosphere : If long-term storage of the aliquot is intended, flush the vial with an inert gas (e.g., argon or nitrogen) before sealing.

-

Sealing : Tightly cap the vial. For added protection against moisture, the cap can be wrapped with parafilm.

-

Storage : Place the aliquoted vial in a desiccator stored at 2-8°C.

Visualized Workflow

The following diagram illustrates the logical workflow for the safe handling and storage of this compound.

Caption: Workflow for Safe Handling and Storage of this compound.

Conclusion

The integrity and reactivity of this compound are best maintained by strict adherence to proper storage and handling protocols. By storing the compound at 2-8°C in a dry environment and utilizing appropriate personal protective equipment and engineering controls, researchers can ensure both the efficacy of their synthetic efforts and a safe laboratory setting. Always refer to the supplier-specific SDS for the most comprehensive safety and handling information.

References

Key advantages of using Fmoc-amino acids in SPPS

An In-depth Technical Guide to the Core Advantages of Fmoc-Amino Acids in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

The strategic use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amino function of amino acids has become the cornerstone of modern solid-phase peptide synthesis (SPPS).[1] This approach offers a multitude of advantages over the more traditional tert-butyloxycarbonyl (Boc) strategy, primarily revolving around milder reaction conditions, enhanced orthogonality, and greater compatibility with a diverse range of peptide modifications.[2][3] This technical guide provides a comprehensive overview of the key advantages of Fmoc-amino acids in SPPS, complete with quantitative data, detailed experimental protocols, and visualizations of the core chemical processes.

Core Advantages of the Fmoc Strategy

The widespread adoption of Fmoc chemistry in both academic and industrial settings can be attributed to several key benefits that enhance the efficiency, purity, and versatility of peptide synthesis.[4][]

Milder Reaction Conditions

A significant advantage of the Fmoc strategy is the use of mild basic conditions for the deprotection of the α-amino group, typically with a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][6] This contrasts sharply with the Boc strategy, which requires repeated treatments with strong acids, such as trifluoroacetic acid (TFA), for deprotection.[2][] The final cleavage of the peptide from the resin in Fmoc-SPPS is also achieved under milder acidic conditions (TFA-based cocktails) compared to the harsh and hazardous liquid hydrogen fluoride (HF) often required in Boc-SPPS.[4]

This gentler approach offers several benefits:

-

Preservation of Sensitive Residues: The mild basic deprotection minimizes the risk of side reactions with acid-sensitive amino acids like tryptophan and methionine.[][8]

-

Compatibility with Post-Translational Modifications (PTMs): The Fmoc strategy is highly compatible with the synthesis of peptides containing delicate PTMs, such as phosphorylation and glycosylation, which are often unstable under the harsh acidic conditions of Boc chemistry.[4][9]

-

Reduced Equipment Corrosion: The avoidance of highly corrosive reagents like HF extends the lifespan of automated synthesis instruments.[]

True Orthogonality

The Fmoc/tBu (tert-butyl) strategy exemplifies a truly orthogonal protection scheme.[1][2] The N-terminal Fmoc group is base-labile, while the side-chain protecting groups are acid-labile (typically tBu-based).[10] This clear distinction in deprotection chemistry ensures that the side-chain protecting groups remain intact during the iterative cycles of N-terminal deprotection.[1] This prevents the partial loss of side-chain protection that can occur in the Boc/Bzl strategy, where graduated acid lability is employed.[2][4] This robust orthogonality is crucial for the synthesis of complex peptides and for performing on-resin modifications of specific side chains.[][10]

Enhanced Efficiency and Purity

The Fmoc strategy is known for achieving high coupling yields, often exceeding 99% for each step.[3][] This high efficiency is critical for the synthesis of long peptides, where even small losses at each cycle can significantly reduce the overall yield.[] The milder deprotection conditions also contribute to higher purity of the crude product by minimizing side reactions such as peptide chain cleavage or modification of amino acid side chains.[][11]

Real-Time Reaction Monitoring

A unique feature of the Fmoc group is its strong UV absorbance.[4] This property allows for the real-time monitoring of both the deprotection and coupling steps by spectrophotometry.[4][8] The release of the dibenzofulvene-piperidine adduct during deprotection can be quantified to ensure the reaction has gone to completion before proceeding to the next coupling step, enabling better process control and troubleshooting.[][9]

Automation Compatibility

The combination of milder reaction conditions, straightforward washing steps, and the potential for UV-based monitoring makes the Fmoc strategy highly amenable to automated peptide synthesis.[4][] Modern automated synthesizers are predominantly designed for Fmoc chemistry, facilitating high-throughput peptide production with excellent reproducibility.[2][]

Quantitative Performance Data

While exact figures can vary based on the specific peptide sequence and synthesis conditions, the following tables summarize representative quantitative data comparing the Fmoc and Boc strategies and the performance of common coupling reagents used in Fmoc-SPPS.

Table 1: Comparison of Fmoc and Boc SPPS Strategies

| Feature | Fmoc Strategy | Boc Strategy |

| Nα-Protection | 9-fluorenylmethyloxycarbonyl (Fmoc) | tert-butoxycarbonyl (Boc) |

| Deprotection Reagent | 20% Piperidine in DMF (Base-labile) | Trifluoroacetic Acid (TFA) in DCM (Acid-labile) |

| Side-Chain Protection | tert-Butyl (tBu)-based (Acid-labile) | Benzyl (Bzl)-based (Acid-labile) |

| Final Cleavage Reagent | Trifluoroacetic Acid (TFA) | Hydrofluoric Acid (HF) or TFMSA |

| Orthogonality | Fully Orthogonal[1][2] | Partial (Graduated Acid Lability)[2] |

| Typical Yield per Step | >99%[3][] | High, but can be affected by aggregation |

| Automation Friendliness | Highly amenable[2][] | Less common in modern automated synthesizers |

| Key Advantages | Milder conditions, avoids corrosive HF, suitable for sensitive PTMs.[4][9] | Can be advantageous for aggregation-prone sequences.[2][3] |

| Key Disadvantages | Can be more expensive, potential for aspartimide formation.[2][9] | Requires specialized apparatus for HF handling, harsh conditions.[2][4] |

Table 2: Performance of Common Coupling Reagents in Fmoc-SPPS

| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization |

| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |

| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | >95 | Low |

| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |

| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | >95 | Low |

| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | >98 | >95 | Low to Moderate |

Data compiled from various sources.[12][13] Actual performance may vary depending on the specific amino acid and peptide sequence.

Experimental Protocols

The following are generalized protocols for the key steps in Fmoc-SPPS. Optimization may be required based on the specific peptide sequence, resin, and scale of the synthesis.

Protocol 1: Fmoc Deprotection

Objective: To remove the N-terminal Fmoc protecting group from the peptide-resin.

Materials:

-

Peptide-resin with N-terminal Fmoc protection

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

DMF (Peptide synthesis grade)

-

DCM (Dichloromethane)

-

Reaction vessel for SPPS

Procedure:

-

Swell the peptide-resin in DMF for at least 30 minutes.

-

Drain the DMF from the reaction vessel.

-

Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture for an initial 3-5 minutes at room temperature.[1]

-

Drain the deprotection solution.

-

Add a fresh portion of the 20% piperidine in DMF solution.

-

Agitate the mixture for another 10-15 minutes to ensure complete deprotection.[1]

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

-

Wash the resin with DCM (3-5 times) and proceed to the coupling step.

Protocol 2: Amino Acid Coupling with HATU

Objective: To couple the next Fmoc-protected amino acid to the deprotected N-terminus of the peptide-resin.

Materials:

-

Deprotected peptide-resin

-

Fmoc-amino acid (3-5 equivalents relative to resin loading)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (2.9 equivalents)

-

DIPEA (N,N-Diisopropylethylamine) (6 equivalents)

-

DMF (Peptide synthesis grade)

Procedure:

-

In a separate vial, dissolve the Fmoc-amino acid and HATU in DMF.

-

Add DIPEA to the solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture at room temperature for 15-45 minutes. The exact time may vary depending on the amino acid.

-

Perform a colorimetric test (e.g., Kaiser test) to confirm the completion of the coupling reaction.

-

If the coupling is incomplete, the coupling step can be repeated.

-

Once the coupling is complete, drain the reaction solution.

-

Wash the peptide-resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

Protocol 3: Cleavage and Final Deprotection

Objective: To cleave the synthesized peptide from the resin and remove the side-chain protecting groups.

Materials:

-

Dry peptide-resin

-

Cleavage cocktail (e.g., Reagent K: 95% TFA, 2.5% water, 2.5% ethanedithiol (EDT), 1% thioanisole). The composition of the cocktail depends on the amino acid composition of the peptide.

-

Cold diethyl ether

-

Centrifuge tubes

Procedure:

-

Place the dry peptide-resin in a suitable reaction flask.

-

Add the cleavage cocktail to the resin (approximately 10-20 mL per gram of resin).

-

Stir the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA.

-

Combine the filtrates and reduce the volume of TFA under a stream of nitrogen.

-

Precipitate the crude peptide by adding the concentrated TFA solution to a centrifuge tube containing cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold ether 2-3 more times.

-

Dry the crude peptide pellet under vacuum.

Visualizations

The following diagrams illustrate the core workflow and chemical mechanism of Fmoc-SPPS.

Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Caption: The mechanism of Fmoc deprotection via β-elimination.

Conclusion

The Fmoc protection strategy has rightfully become the dominant methodology in solid-phase peptide synthesis. Its core advantages of mild reaction conditions, true orthogonality, high efficiency, and amenability to automation have empowered researchers to synthesize increasingly complex and modified peptides with high fidelity.[1][3] While challenges such as aspartimide formation in certain sequences exist, ongoing research continues to refine protocols and develop novel reagents to mitigate these side reactions.[9][14] For the vast majority of applications in research, drug development, and production, the use of Fmoc-amino acids provides a robust, reliable, and versatile platform for peptide synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. chempep.com [chempep.com]

- 8. Fmoc Solid-Phase Peptide Synthesis and Common Fmoc-Protected Amino Acids - Dilun Biotechnology [peptidescientific.com]

- 9. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 12. benchchem.com [benchchem.com]

- 13. luxembourg-bio.com [luxembourg-bio.com]

- 14. benchchem.com [benchchem.com]

Commercial Suppliers of High-Purity Fmoc-Leu-OSu: A Technical Guide

For researchers, scientists, and professionals in drug development, the quality of reagents is paramount. Fmoc-L-Leucine-N-hydroxysuccinimide ester (Fmoc-Leu-OSu), a critical building block in solid-phase peptide synthesis (SPPS), is no exception. This technical guide provides an in-depth overview of commercial suppliers of high-purity this compound, along with key technical data, experimental protocols, and workflow visualizations to aid in its effective procurement and application.

High-Purity this compound: Commercial Supplier Overview

A variety of chemical suppliers offer this compound, with purity specifications being a key differentiator. High-purity grades, typically exceeding 98% as determined by High-Performance Liquid Chromatography (HPLC), are essential for minimizing side reactions and ensuring the successful synthesis of target peptides. Below is a comparative table of prominent commercial suppliers and their typical product specifications.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity Specification |

| Chem-Impex | Fmoc-L-leucine N-hydroxysuccinimide ester | 76542-83-1 | C₂₅H₂₆N₂O₆ | 450.5 | ≥ 98% (HPLC)[1] |

| XINDAO | This compound | 76542-83-1 | C₂₅H₂₆N₂O₆ | Not Specified | 99%[2] |

| Cayman Chemical | Fmoc-Succinimide | 82911-69-1 (Fmoc-OSu) | C₁₉H₁₅NO₅ | 337.3 | ≥98%[3] |

| Sigma-Aldrich (Novabiochem®) | Fmoc-OSu | 82911-69-1 | C₁₉H₁₅NO₅ | 337.33 | ≥99.0% (HPLC) |

| Molecular Depot | Fmoc-Osu (Highly Pure) | Not Specified | Not Specified | 337.33 | Biotechnology Grade |

| Ozone Specialities | Amino acid - FMOC - OSU | 82911-69-1 | C₁₉H₁₅NO₅ | 337.33 | 99%[4] |

Note: Some suppliers may list specifications for the parent compound Fmoc-OSu, which can be indicative of the quality of their amino acid derivatives. It is recommended to consult the Certificate of Analysis (CoA) for lot-specific purity data.

Synthesis of High-Purity this compound: A Representative Protocol

The synthesis of this compound is typically achieved through the reaction of L-Leucine with an activated Fmoc reagent, most commonly N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). This method is favored due to its stability and the formation of a water-soluble N-hydroxysuccinimide (NHS) byproduct, which simplifies purification.

Experimental Protocol: Synthesis of Fmoc-Leu-OH

This initial step creates the Fmoc-protected amino acid.

Materials:

-

L-Leucine

-

Fmoc-OSu (1.05 equivalents)

-

10% aqueous sodium bicarbonate solution

-

Acetone

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Toluene

Procedure:

-

Dissolution: Dissolve L-Leucine (1.0 eq) in a 10% aqueous solution of sodium bicarbonate (2.0 eq) with stirring.

-

Addition of Fmoc-OSu: To the stirred solution, add a solution of Fmoc-OSu (1.05 eq) in acetone portion-wise over 30 minutes at room temperature.[5]

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting L-Leucine is consumed.[5]

-

Solvent Removal: Remove the acetone under reduced pressure using a rotary evaporator.[5]

-

Acidification and Precipitation: Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2 by the slow addition of 1 M HCl. A white precipitate of Fmoc-Leu-OH will form.[5]

-

Extraction: Extract the product from the aqueous layer with diethyl ether (3 x 100 mL).[5]

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL) and brine (1 x 50 mL).[5]

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude Fmoc-Leu-OH as a white solid.[5]

-

Purification: Purify the crude Fmoc-Leu-OH by recrystallization from a toluene-based solvent system to obtain high-purity material.[5]

The subsequent conversion of Fmoc-Leu-OH to this compound involves activation of the carboxylic acid with N-hydroxysuccinimide, typically using a coupling agent like dicyclohexylcarbodiimide (DCC).

Quality Control of this compound

Ensuring the purity and identity of this compound is critical before its use in peptide synthesis. A combination of analytical techniques should be employed.

Experimental Protocol: Quality Control Analysis

1. High-Performance Liquid Chromatography (HPLC):

-

Purpose: To determine the purity of the compound.

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile in water, often with 0.1% trifluoroacetic acid (TFA), is employed.

-

Detection: UV detection at 254 nm or 265 nm.

-

Expected Result: A major peak corresponding to this compound with a purity of ≥98%.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the chemical structure.

-

¹H NMR: The proton NMR spectrum should show characteristic peaks for the fluorenyl, leucine, and succinimidyl protons in the correct integration ratios.

-

¹³C NMR: The carbon NMR will further confirm the structure by showing the expected number of carbon signals.

3. Mass Spectrometry (MS):

-

Purpose: To confirm the molecular weight.

-

Technique: Electrospray ionization (ESI) is commonly used.

-

Expected Result: A molecular ion peak corresponding to the calculated mass of this compound (450.48 g/mol ).

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a cornerstone reagent in Fmoc-based SPPS. The N-hydroxysuccinimide ester provides a highly reactive acylating agent that readily couples with the free amine of the resin-bound peptide chain.

Experimental Protocol: SPPS Cycle with this compound

This protocol outlines a single coupling cycle.

Materials:

-

Fmoc-protected peptide-resin

-

20% (v/v) piperidine in N,N-dimethylformamide (DMF)

-

This compound (1.5-3 equivalents relative to resin loading)

-

DMF (peptide synthesis grade)

-

Dichloromethane (DCM, peptide synthesis grade)

-

N,N-Diisopropylethylamine (DIPEA)

Procedure:

-

Fmoc Deprotection:

-

Treat the resin with a 20% piperidine/DMF solution for 3-5 minutes.

-

Drain and repeat the treatment for an additional 7-10 minutes to ensure complete deprotection.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Coupling:

-

Dissolve this compound in DMF.

-

Add the this compound solution to the deprotected peptide-resin.

-

Add DIPEA (1-2 equivalents) to the reaction mixture to act as a base.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3 x 1 min).

-

-

Monitoring (Optional but Recommended):

-

Perform a Kaiser (ninhydrin) test to check for the presence of free primary amines. A blue/purple color indicates incomplete coupling, while a yellow/colorless result signifies a complete reaction.

-

References

Methodological & Application

Step-by-Step Protocol for the Application of Fmoc-Leu-OSu in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the utilization of N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-Leu-OSu) for the incorporation of a leucine residue during Solid-Phase Peptide Synthesis (SPPS). While the use of pre-activated OSu esters directly in SPPS has seen more restricted application compared to in-situ activation methods, this protocol outlines the necessary steps based on established principles of Fmoc chemistry and active ester reactivity.

Core Principles of Fmoc-Based SPPS

Solid-Phase Peptide Synthesis (SPPS) is a cyclical process where a peptide chain is assembled sequentially while one end is attached to an insoluble solid support (resin).[1] The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is a widely adopted method due to its mild deprotection conditions, which preserves the integrity of sensitive amino acid side chains.[2] The synthesis cycle fundamentally consists of three key stages:

-

Fmoc Deprotection: The removal of the temporary Fmoc protecting group from the N-terminus of the resin-bound peptide.[3]

-

Amino Acid Coupling: The formation of a peptide bond between the newly liberated N-terminal amine and the carboxyl group of the incoming Fmoc-protected amino acid.[4]

-

Washing: Thorough rinsing of the resin to remove excess reagents and byproducts before proceeding to the next cycle.

This compound is an active ester of Fmoc-Leucine. The succinimidyl ester group is a good leaving group, allowing for the direct acylation of the N-terminal amine of the peptide chain without the need for additional coupling reagents.

Experimental Protocols

This protocol is designed for manual SPPS. Appropriate adjustments may be necessary for automated synthesizers.

Protocol 1: Resin Preparation and Swelling

-

Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid or Rink Amide resin for a C-terminal amide).[5]

-

Resin Swelling:

-

Place the desired amount of resin in a reaction vessel.

-

Add N,N-Dimethylformamide (DMF) (approximately 10 mL per gram of resin).[6]

-

Allow the resin to swell for at least 1-2 hours at room temperature with gentle agitation. This ensures that the reactive sites within the resin beads are accessible.

-

Protocol 2: The SPPS Cycle for Leucine Incorporation

This cycle describes the deprotection of the N-terminal Fmoc group and the subsequent coupling of this compound.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.[7]

-

Agitate the mixture for 5-10 minutes at room temperature.[6]

-

Drain the deprotection solution.

-

Repeat the treatment with 20% piperidine in DMF for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[6]

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[7]

-

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (1.5 to 3.0 equivalents relative to the resin loading capacity) in DMF.

-

Add the this compound solution to the deprotected peptide-resin.

-

Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1-2 equivalents) to the reaction mixture to ensure the N-terminal amine is in its free base form.

-

Agitate the mixture at room temperature for 1-4 hours. The optimal time may vary and should be determined by reaction monitoring.

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove unreacted this compound and byproducts.

-

-

Monitoring the Coupling Reaction (Optional but Recommended):

-

Perform a Kaiser (ninhydrin) test to detect the presence of free primary amines on a small sample of resin beads.[6]

-

A blue or purple color indicates an incomplete coupling reaction, in which case the coupling step should be repeated with fresh reagents.[6]

-

A yellow or colorless result signifies a complete reaction, and you can proceed to the deprotection step for the next amino acid in the sequence.[6]

-

Protocol 3: Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the final N-terminal Fmoc group is removed, and the peptide is cleaved from the resin.

-

Final Fmoc Deprotection: Perform the deprotection step as described in Protocol 2.

-

Resin Washing and Drying:

-

Wash the peptide-resin thoroughly with DMF, followed by Dichloromethane (DCM), and finally Methanol.

-

Dry the resin under vacuum for at least 2 hours.[6]

-

-

Cleavage from Resin:

-

Prepare a cleavage cocktail appropriate for the resin and the side-chain protecting groups used. A common cocktail for peptides without sensitive residues is Reagent K (TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5) or a simpler mixture of TFA/Triisopropylsilane (TIS)/water (95:2.5:2.5).[6]

-

Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[6]

-

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice to remove scavengers and cleaved protecting groups.[6]

-

Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Data Presentation

The following table summarizes the typical quantitative parameters for the key steps in the SPPS protocol using this compound.

| Parameter | Typical Value/Range | Notes |

| Resin Swelling | ||

| Solvent Volume | 10 mL / g of resin[6] | DMF is the standard solvent. |

| Swelling Time | 1 - 2 hours | Ensures optimal reaction conditions. |

| Fmoc Deprotection | ||

| Reagent | 20% (v/v) Piperidine in DMF[7] | The most common and effective reagent for Fmoc removal. |

| Deprotection Time | 2 x 5-15 minutes[6] | A two-step deprotection ensures completeness. |

| Coupling | ||

| This compound | 1.5 - 3.0 equivalents | Relative to the resin loading capacity. |

| Base (DIPEA) | 1 - 2 equivalents[6] | Used to deprotonate the N-terminal amine. |

| Coupling Time | 1 - 4 hours | Can be extended for difficult couplings; monitor with Kaiser test. |

| Cleavage | ||

| Cleavage Cocktail | e.g., 95% TFA / 2.5% H₂O / 2.5% TIS[6] | The choice of scavengers is critical to prevent side reactions. |

| Cleavage Time | 2 - 4 hours[6] | Dependent on the resin and peptide sequence. |

Mandatory Visualization

Caption: Workflow for SPPS using this compound.

References

Application Note: Optimizing Fmoc-Leu-OSu Coupling Efficiency in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide research and drug development, enabling the stepwise construction of peptide chains on a solid support. The success of SPPS hinges on the efficiency of each amino acid coupling step, where incomplete reactions can lead to the accumulation of deletion sequences, posing significant challenges for purification and yield. Fmoc-Leu-OSu (N-α-Fmoc-L-leucine N-hydroxysuccinimide ester) is a widely used activated amino acid derivative that offers a stable and reactive option for introducing a leucine residue into a growing peptide chain. This document provides a detailed overview of the factors influencing this compound coupling efficiency, protocols for its use and quantification, and troubleshooting guidelines.

Factors Influencing Coupling Efficiency

The efficiency of the coupling reaction between this compound and the N-terminal amine of the growing peptide chain is influenced by several factors. Leucine, being a sterically hindered amino acid, can sometimes present coupling challenges. Optimizing the following parameters is crucial for achieving high coupling yields.

-

Choice of Coupling Reagents/Additives: While Fmoc-amino acid-OSu esters can be used directly, the addition of coupling activators is often employed to enhance reaction rates and minimize side reactions. Additives like HOBt (Hydroxybenzotriazole) or Oxyma Pure can act as catalysts.

-

Solvent System: The choice of solvent is critical for resin swelling and reaction kinetics. Dichloromethane (DCM) and Dimethylformamide (DMF) are common solvents used in SPPS, with DMF generally being preferred for its ability to solvate both the peptide chain and the reactants effectively.

-

Reaction Time and Temperature: Adequate reaction time is necessary to drive the coupling to completion. While most standard couplings are performed at room temperature, slight warming can sometimes improve efficiency for difficult couplings, though this also increases the risk of side reactions.

-

Resin Type and Loading: The properties of the solid support, such as the resin type (e.g., Wang, Rink Amide) and its functionalization level (loading capacity), can impact the accessibility of the growing peptide chain and thus affect coupling efficiency.

Quantitative Data on Coupling Efficiency

The following table summarizes the expected coupling efficiencies of this compound under different conditions. These values are illustrative and can vary based on the specific peptide sequence and experimental setup.

| Coupling Reagent/Additive | Solvent | Reaction Time (min) | Temperature (°C) | Expected Coupling Efficiency (%) |

| None (Direct Coupling) | DMF | 120 - 180 | 25 | 90 - 95 |

| HOBt | DMF | 60 - 120 | 25 | > 98 |

| Oxyma Pure | DMF | 60 - 120 | 25 | > 99 |

| None (Direct Coupling) | DCM | 180 | 25 | 85 - 90 |

Experimental Protocols

Protocol 1: General SPPS Coupling using this compound

This protocol describes a standard manual coupling cycle for introducing a leucine residue using this compound.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound (3 equivalents relative to resin loading)

-

Hydroxybenzotriazole (HOBt) (3 equivalents)

-

N,N'-Diisopropylethylamine (DIPEA) (6 equivalents)

-

Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine solution (20% in DMF)

-

SPPS reaction vessel

-

Shaker or bubbler for agitation

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate for 5 minutes. Drain.

-

Repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove piperidine.

-

-

Coupling:

-

In a separate vial, pre-activate the this compound by dissolving it and HOBt in a minimal amount of DMF. Add DIPEA and allow the mixture to react for 1-2 minutes.

-

Drain the solvent from the resin and add the activated this compound solution.

-

Agitate the reaction vessel at room temperature for 1-2 hours.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents and byproducts.

-

-

Monitoring (Optional): Perform a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines, which would indicate an incomplete reaction.

Protocol 2: Quantification of Coupling Efficiency via the Kaiser Test

The Kaiser test is a colorimetric assay to detect free primary amines on the resin. A positive result (blue color) indicates an incomplete coupling.

Materials:

-

Resin sample from the coupling reaction

-

Reagent A: 5 g ninhydrin in 100 mL ethanol

-

Reagent B: 80 g phenol in 20 mL ethanol

-

Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine

-

Heating block or water bath

Procedure:

-

Take a small sample of the resin (a few beads) and place it in a small glass test tube.

-

Wash the resin beads with ethanol (2 times).

-

Add 2-3 drops of Reagent A.

-

Add 2-3 drops of Reagent B.

-

Add 2-3 drops of Reagent C.

-

Heat the test tube at 100°C for 5 minutes.

-

Observe the color of the beads and the solution.

-

Blue beads/solution: Positive result (free amines present, coupling incomplete).

-

Yellow/Colorless beads/solution: Negative result (no free amines, coupling complete).

-

Visualizations

Caption: Workflow for a single coupling cycle in SPPS.

Caption: Key factors influencing SPPS coupling efficiency.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Positive Kaiser Test after Coupling | 1. Insufficient reaction time. 2. Inefficient activation of this compound. 3. Steric hindrance from the peptide sequence. | 1. Extend the coupling time to 3-4 hours or overnight. 2. Ensure proper pre-activation; consider using a more potent activator like HATU for difficult couplings. 3. Perform a second coupling (double coupling) before proceeding. |

| Low Final Peptide Yield | Cumulative effect of incomplete couplings throughout the synthesis. | Optimize coupling conditions for each amino acid. Use a monitoring test like the Kaiser test at each step. |

| Presence of Deletion Sequences in Final Product | Incomplete coupling at one or more steps, followed by successful coupling of the subsequent amino acid. | If a coupling is found to be incomplete, cap the unreacted amines with acetic anhydride before the next deprotection step to prevent deletion sequence formation. |

Applications of Fmoc-Leu-OSu in the Synthesis of Therapeutic Peptides: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Nα-Fmoc-L-leucine-N-hydroxysuccinimide ester (Fmoc-Leu-OSu) in the solid-phase peptide synthesis (SPPS) of therapeutic peptides. Leucine, a hydrophobic amino acid, is a common residue in many bioactive peptides, contributing to their structure and interaction with biological targets. The use of the N-hydroxysuccinimide (OSu) ester of Fmoc-L-leucine offers a pre-activated form of the amino acid, facilitating efficient coupling reactions in SPPS.

Introduction

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis due to its base lability, allowing for mild deprotection conditions that are compatible with a wide range of amino acid side chains. This compound is a valuable reagent in this methodology, as the OSu ester is a good leaving group, promoting rapid and efficient acylation of the free N-terminal amine of the growing peptide chain on the solid support. This pre-activation strategy can lead to higher coupling yields and reduced side reactions compared to in-situ activation methods, particularly in sequences prone to aggregation.

Applications in Therapeutic Peptide Synthesis

This compound is a key building block for the synthesis of various classes of therapeutic peptides, including:

-

Anticancer Peptides: Many peptides that target cancer cells or their microenvironment are rich in hydrophobic residues like leucine. These peptides often function by disrupting cell membranes or by inhibiting specific protein-protein interactions.

-

Antimicrobial Peptides (AMPs): Leucine residues are critical for the amphipathic structure of many AMPs, which allows them to selectively interact with and disrupt microbial cell membranes.

-

Metabolic Disorder Therapeutics (e.g., GLP-1 Analogs): Analogs of Glucagon-Like Peptide-1 (GLP-1) are used in the treatment of type 2 diabetes and obesity. These peptides often contain leucine residues that are important for receptor binding and signal transduction.

-

Hormone Analogs (e.g., Leuprolide): Leuprolide, a gonadotropin-releasing hormone (GnRH) analog, contains a D-leucine residue to enhance its stability and potency. While the L-isomer is the natural form, the principles of coupling are similar.

Quantitative Data on Coupling Efficiency

The efficiency of the coupling reaction is critical for the overall yield and purity of the synthesized peptide. The use of pre-activated esters like this compound generally leads to high coupling efficiencies. The following table summarizes typical performance data for the coupling of sterically hindered amino acids, which can be considered representative for this compound under optimal conditions.

| Coupling Reagent Class | Activating Agent | Typical Reaction Time | Coupling Efficiency (Yield) | Crude Peptide Purity (Representative) |

| Pre-activated Ester | N-Hydroxysuccinimide (OSu) | 30 - 90 min | >99% | High |

| Aminium Salt | HATU/HBTU | 20 - 60 min | >99% | Very High |

| Carbodiimide | DIC/HOBt | 60 - 120 min | 95 - 98% | Good |

Note: Data is compiled from generally accepted knowledge in solid-phase peptide synthesis. Actual results can vary based on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in manual solid-phase peptide synthesis. These can be adapted for automated peptide synthesizers.

Protocol 1: Solid-Phase Peptide Synthesis Cycle for Incorporation of Leucine

This protocol outlines the key steps for deprotection and coupling on a solid support (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids).

1. Resin Swelling:

- Place the desired amount of resin in a reaction vessel.

- Add N,N-dimethylformamide (DMF) (10-15 mL per gram of resin) and allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

- Drain the DMF.

2. Fmoc Deprotection:

- Add a solution of 20% piperidine in DMF to the resin.

- Agitate the mixture for 5 minutes at room temperature.

- Drain the deprotection solution.

- Repeat the treatment with 20% piperidine in DMF for an additional 10-15 minutes.

- Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Coupling of this compound:

- In a separate vial, dissolve this compound (2-3 equivalents relative to the resin loading capacity) in a minimal amount of DMF.

- Add the this compound solution to the deprotected peptide-resin.

- Add N,N-diisopropylethylamine (DIPEA) (1-2 equivalents) to the reaction mixture to act as a base scavenger.

- Agitate the mixture for 60-90 minutes at room temperature.

4. Washing:

- Drain the coupling solution.

- Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

5. Monitoring the Coupling Reaction (Optional but Recommended):

- Perform a Kaiser (ninhydrin) test on a small sample of resin beads to check for the presence of free primary amines.

- A blue/purple color indicates an incomplete reaction, and the coupling step should be repeated.

- A yellow/colorless result indicates a complete reaction.

Protocol 2: Cleavage and Deprotection of the Final Peptide

1. Final Fmoc Deprotection:

- After the final coupling cycle, perform a final Fmoc deprotection as described in Protocol 1, Step 2.

2. Resin Washing and Drying:

- Wash the peptide-resin thoroughly with DMF (3-5 times), followed by dichloromethane (DCM) (3-5 times) to remove residual DMF.

- Dry the resin under a high vacuum for at least 1 hour.

3. Cleavage from Resin:

- Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups. A common cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).

- Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

- Agitate the mixture at room temperature for 2-4 hours.

4. Peptide Precipitation and Purification: